molecular formula C18H19NO4S B273653 Ethyl 2-(benzoylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-(benzoylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B273653
M. Wt: 345.4 g/mol
InChI Key: AWGWDPKITXISEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzoylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly known as EBT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. EBT belongs to the class of benzothiophene derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of EBT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EBT has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. EBT has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
EBT has been shown to have various biochemical and physiological effects in different disease models. In cancer research, EBT has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce metastasis. In diabetes research, EBT has been shown to improve glucose uptake and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In Alzheimer's research, EBT has been shown to reduce oxidative stress and improve cognitive function by activating the Nrf2/ARE pathway.

Advantages and Limitations for Lab Experiments

EBT has several advantages as a research tool, including its synthetic accessibility, low toxicity, and potential therapeutic value. However, there are also some limitations to its use in lab experiments, such as its low solubility in water, which can affect its bioavailability, and its potential for off-target effects.

Future Directions

There are several future directions for the research and development of EBT. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the potential of EBT as a therapeutic agent in other diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of EBT and to identify its molecular targets.

Synthesis Methods

The synthesis of EBT involves a multi-step process that includes the reaction of 2-aminobenzophenone with ethyl acetoacetate followed by the cyclization of the resulting intermediate with sulfur in the presence of a base. The final product is obtained by the reaction of the intermediate with benzoyl chloride and hydroxylation with sodium hydroxide. The purity of the final product can be enhanced by recrystallization using ethanol.

Scientific Research Applications

EBT has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, diabetes, and Alzheimer's. In cancer research, EBT has shown promising results by inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, EBT has been shown to improve glucose uptake and insulin sensitivity. In Alzheimer's research, EBT has shown neuroprotective effects by reducing oxidative stress and improving cognitive function.

properties

Product Name

Ethyl 2-(benzoylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 2-benzamido-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H19NO4S/c1-2-23-18(22)14-12-9-6-10-13(20)15(12)24-17(14)19-16(21)11-7-4-3-5-8-11/h3-5,7-8,13,20H,2,6,9-10H2,1H3,(H,19,21)

InChI Key

AWGWDPKITXISEF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.